molecular formula C8H7BrN2O B3045808 5-Bromo-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 1142188-70-2

5-Bromo-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B3045808
CAS No.: 1142188-70-2
M. Wt: 227.06
InChI Key: PQGMANSHKBMPCI-UHFFFAOYSA-N
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Description

5-Bromo-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of a bromine atom at the 5-position, two methyl groups at the 1 and 4 positions, a carbonyl group at the 2-position, and a nitrile group at the 3-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 5-bromo-2,4-dimethyl-3-oxobutanenitrile with ammonia or primary amines can lead to the formation of the desired pyridine derivative. The reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the bromination of 2,4-dimethyl-3-oxobutanenitrile followed by cyclization under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group at the 2-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methyl groups at the 1 and 4 positions can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and mild heating.

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (tetrahydrofuran, ethanol), and low temperatures.

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid), and controlled temperatures.

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of 5-Bromo-1,4-dimethyl-2-hydroxy-1,2-dihydropyridine-3-carbonitrile.

    Oxidation: Formation of 5-Bromo-1,4-dicarboxy-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Scientific Research Applications

5-Bromo-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including the development of new drugs for the treatment of various diseases.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals. It is also used in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Bromo-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. It may also bind to specific receptors, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • 5-Fluoro-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • 5-Iodo-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Comparison

Compared to its similar compounds, 5-Bromo-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the bromine atom can enhance the compound’s lipophilicity, potentially affecting its biological interactions and pharmacokinetics.

Properties

IUPAC Name

5-bromo-1,4-dimethyl-2-oxopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-5-6(3-10)8(12)11(2)4-7(5)9/h4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGMANSHKBMPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C=C1Br)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501173669
Record name 3-Pyridinecarbonitrile, 5-bromo-1,2-dihydro-1,4-dimethyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501173669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142188-70-2
Record name 3-Pyridinecarbonitrile, 5-bromo-1,2-dihydro-1,4-dimethyl-2-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142188-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarbonitrile, 5-bromo-1,2-dihydro-1,4-dimethyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501173669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Bromo-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
5-Bromo-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
5-Bromo-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
5-Bromo-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
5-Bromo-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
5-Bromo-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

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